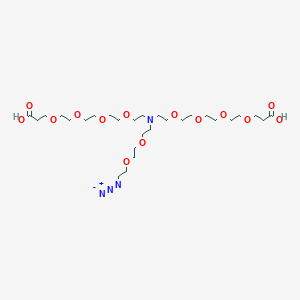
N-(Azido-PEG2)-N-bis(PEG4-Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is particularly useful in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG chains.
Industrial Production Methods
Industrial production of N-(Azido-PEG2)-N-bis(PEG4-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the compound
Analyse Des Réactions Chimiques
Types of Reactions
N-(Azido-PEG2)-N-bis(PEG4-Acid) primarily undergoes:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are common reactions
Amide Bond Formation: The carboxylic acid groups can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used for strain-promoted reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are common coupling agents
Major Products Formed
Applications De Recherche Scientifique
N-(Azido-PEG2)-N-bis(PEG4-Acid) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance solubility and reduce immunogenicity.
Industry: Applied in the development of advanced materials and surface modifications .
Mécanisme D'action
The mechanism of action of N-(Azido-PEG2)-N-bis(PEG4-Acid) involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG4-acid: Contains a Boc-protected amine group instead of a carboxylic acid
Azido-PEG4-acid: Similar structure but with different PEG chain lengths.
Uniqueness
N-(Azido-PEG2)-N-bis(PEG4-Acid) is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C28H54N4O14 |
|---|---|
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36) |
Clé InChI |
HRPHTAKHWRWUIC-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


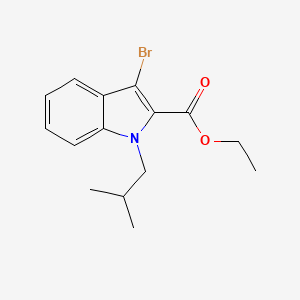
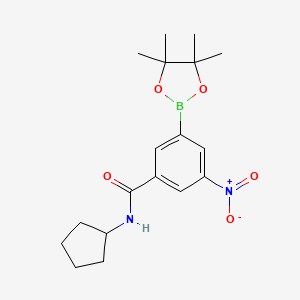
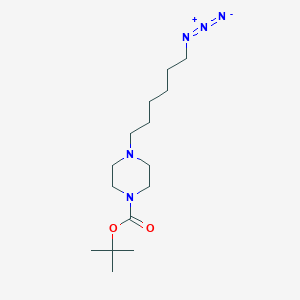

![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)

![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)


![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
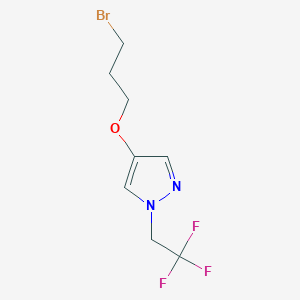
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
